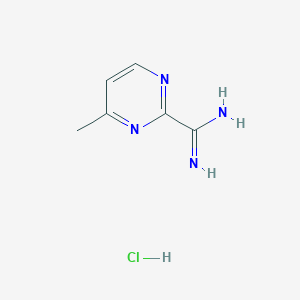

4-Methylpyrimidine-2-carboxamidine hydrochloride

描述

属性

IUPAC Name |

4-methylpyrimidine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c1-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCLWGGAHPAYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation via Condensation of Cyano-Substituted Pyrimidines with Acetamidine Hydrochloride

This method involves the condensation of a cyano-functionalized pyrimidine intermediate with acetamidine hydrochloride in the presence of a base such as sodium methoxide in methanol solvent.

Procedure Summary:

- A cooled solution of acetamidine hydrochloride in methanol is treated with sodium methoxide to generate the free amidine base.

- The cyano-substituted pyrimidine intermediate (e.g., 3-dimethylamino-2-cyano-arylamide) is added.

- The reaction mixture is stirred at room temperature for 24 hours, followed by reflux for 1 hour.

- Upon cooling, the product 4-Methylpyrimidine-2-carboxamidine hydrochloride crystallizes out.

- The compound is isolated by filtration and purified by recrystallization.

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Base | Sodium methoxide |

| Temperature | 20°C (room temp) then reflux |

| Reaction Time | 24 hours stirring + 1 hour reflux |

| Product Isolation | Crystallization on cooling |

| Melting Point (example) | 265-267°C (for related carboxamide) |

This method is noted for its simplicity and relatively mild conditions, making it suitable for laboratory-scale synthesis.

Industrial Synthesis via Cyanoacetamide and Formamide Derivative Route

A more industrially applicable method involves two key steps:

Formation of an intermediate compound (II): Cyanoacetamide is reacted with a formamide derivative (e.g., N,N-dimethylformamide) in the presence of an acyl halide (phosphorus oxychloride) and a catalyst (pyridine) at low temperatures (-10°C) for approximately 12 hours.

Cyclization with Acetamidine Hydrochloride: The intermediate is then condensed with acetamidine hydrochloride in an organic solvent (methanol) in the presence of a base (sodium methoxide) at 25°C for 12 hours to yield the target compound.

| Step | Reagents/Conditions |

|---|---|

| Step 1: Intermediate formation | Cyanoacetamide + N,N-dimethylformamide + POCl3 + pyridine |

| Molar Ratios | Cyanoacetamide : formamide derivative = 1:2 |

| Cyanoacetamide : catalyst (pyridine) = 1:0.1 | |

| Cyanoacetamide : acyl halide (POCl3) = 1:2 | |

| Temperature | -10°C |

| Reaction Time | 12 hours |

| Step 2: Cyclization | Intermediate + acetamidine hydrochloride + sodium methoxide + methanol |

| Molar Ratios | Intermediate : base = 1:1.1 |

| Intermediate : acetamidine hydrochloride = 1:1.1 | |

| Temperature | 25°C |

| Reaction Time | 12 hours |

- Avoids the use of expensive malononitrile.

- Short process with high yield.

- Suitable for industrial scale production due to controlled reaction parameters and straightforward purification.

Comparative Data Table of Preparation Methods

| Feature | Route A: Direct Condensation with Acetamidine Hydrochloride | Route B: Cyanoacetamide/Formamide Derivative Route |

|---|---|---|

| Starting Materials | Cyano-substituted pyrimidine intermediate, acetamidine hydrochloride | Cyanoacetamide, formamide derivative, acyl halide, acetamidine hydrochloride |

| Base | Sodium methoxide | Sodium methoxide |

| Solvent | Methanol | Methanol |

| Temperature | Room temperature to reflux (20°C to reflux) | Low temp (-10°C) for intermediate formation; 25°C for cyclization |

| Reaction Time | 24 hours stirring + 1 hour reflux | 12 hours intermediate formation + 12 hours cyclization |

| Yield | Moderate to high (not explicitly quantified) | High (optimized for industrial scale) |

| Industrial Applicability | Suitable for lab scale | Designed for industrial scale |

| Complexity | Single-step condensation | Two-step synthesis |

Research Findings and Notes

- The condensation reaction with acetamidine hydrochloride is sensitive to the base and solvent used; sodium methoxide in methanol has been identified as optimal for high yield and purity.

- The industrial method leverages the reactivity of cyanoacetamide with acyl halides and formamide derivatives, enabling a controlled synthesis of the intermediate prior to ring closure, which improves scalability and reproducibility.

- Reaction temperatures and molar ratios are critical parameters; deviations can affect yield and impurity profiles.

- The industrial method notably avoids expensive reagents such as malononitrile, reducing cost and environmental impact.

- Crystallization and purification steps typically involve cooling and filtration, with recrystallization from methanol or similar solvents to obtain high-purity hydrochloride salts.

化学反应分析

Nucleophilic Substitution Reactions

The amidine group in 4-methylpyrimidine-2-carboxamidine hydrochloride acts as a strong nucleophile, enabling reactions with electrophilic substrates.

-

Example : Reaction with 5-bromotriazine derivatives under mild conditions yields triazine-pyrimidine hybrids.

| Substrate | Product | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromotriazine | Triazine-pyrimidine hybrid | 1,4-dioxane | 0–30 | 9.0 g |

Condensation Reactions

The amidine group participates in cyclocondensation with carbonyl compounds to form fused heterocycles.

-

Example : Reaction with α,β-unsaturated esters (e.g., propiolates) in the presence of MgI₂ produces 2,6-disubstituted pyrimidine-5-carboxylates .

Salt Formation and Acid-Base Reactivity

As a hydrochloride salt, the compound undergoes deprotonation under basic conditions to liberate the free amidine base, enhancing its nucleophilicity.

-

Deprotonation :

Coupling Reactions

The amidine moiety facilitates coupling with carboxylic acids or acyl chlorides to form amide bonds.

| Coupling Partner | Product Type | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3-trifluoromethylphenyl isocyanate | Urea derivative | THF | 25–64 | 81.6% |

Key Research Findings

-

Inhibitor Synthesis : Pyrimidine-4-carboxamide derivatives (structurally analogous) are optimized as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), highlighting the role of substituents at R₂ and R₃ positions in potency .

-

Anti-inflammatory Activity : Pyrimidine carboxamides exhibit activity by modulating COX-2 and nitric oxide synthase, with IC₅₀ values ranging from 23.8–42.1 μM .

-

Synthetic Flexibility : The compound’s reactivity allows modular derivatization, enabling applications in medicinal chemistry and materials science .

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Research indicates that 4-methylpyrimidine-2-carboxamidine hydrochloride may exhibit anticancer properties. It is involved in the development of compounds that inhibit angiogenesis, a critical process in tumor growth. For instance, derivatives of this compound have been investigated for their ability to interfere with pathways that promote cancer cell proliferation and metastasis .

Anti-inflammatory and Cytoprotective Properties

The compound has also been studied for its anti-inflammatory effects. It acts as an inhibitor of lipoxygenase synthesis, which is relevant in treating inflammatory diseases such as asthma and arthritis. Additionally, it has shown potential as a cytoprotective agent, offering protective effects against cellular damage in various conditions .

Gastrointestinal Disorders

this compound derivatives have been explored for their ability to treat gastrointestinal disorders, including peptic ulcers. Their mechanism involves modulating gastric acid secretion and providing relief from hyperacidity, thereby promoting healing of the gastric mucosa .

Synthetic Chemistry Applications

Ligand in Catalysis

In synthetic chemistry, this compound serves as a ligand in nickel-catalyzed cross-coupling reactions. This application is particularly valuable in the synthesis of complex organic molecules, allowing for the efficient formation of carbon-carbon bonds under mild conditions. The ligand's ability to stabilize nickel catalysts enhances reaction yields and selectivity .

Biological Research Applications

Biochemical Studies

The compound is utilized in biochemical research to study enzyme inhibition and cellular signaling pathways. By acting on specific enzymes involved in inflammatory responses or cancer progression, researchers can better understand disease mechanisms and develop targeted therapies.

Case Studies

作用机制

The mechanism of action of 4-Methylpyrimidine-2-carboxamidine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins involved in inflammatory and infectious processes. The compound may also interfere with the synthesis of nucleic acids, thereby exerting its antimicrobial effects .

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocyclic Structure :

- The target compound and LY2409881 share a pyrimidine core, whereas Methyl 4-chloropyridine-2-carboxylate HCl features a pyridine ring. Pyrimidines are more electron-deficient, favoring interactions with enzymes like kinases or proteases, while pyridines are common in intermediates for drug synthesis .

Functional Groups :

- The carboxamidine group in the target compound is a strong base (pKa ~12–13), enabling hydrogen bonding and ionic interactions with acidic residues in biological targets. In contrast, LY2409881’s carboxamide group is less basic, and Methyl 4-chloropyridine-2-carboxylate’s ester group is hydrolytically labile, influencing metabolic stability .

In LY2409881, the chloro and benzo[b]thiophene groups enhance binding affinity to hydrophobic kinase pockets. The chloro substituent in the pyridine derivative contributes to electronic effects, directing reactivity in synthetic pathways .

Pharmacological Indications: LY2409881 is a documented kinase inhibitor, targeting pathways in oncology and inflammation. The pyridine derivative serves as a building block for APIs, such as antihypertensives .

Solubility and Salt Forms :

- All three compounds are hydrochloride salts, improving aqueous solubility. For example, famotidine hydrochloride (a structurally distinct HCl salt) exhibits enhanced dissolution kinetics due to ionic dissociation, a property likely shared by these compounds .

生物活性

4-Methylpyrimidine-2-carboxamidine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of pyrimidine, a class known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. The exploration of its biological activity has garnered attention due to its potential therapeutic applications.

- Molecular Formula : C₆H₉ClN₄

- Molecular Weight : 174.62 g/mol

- Structure : The compound features a pyrimidine ring substituted with a methyl group and a carboxamidine functional group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It is believed to inhibit enzymes involved in inflammatory pathways, particularly through the suppression of COX-2 activity, which is crucial in the inflammatory response .

- Nucleic Acid Synthesis Interference : The compound may disrupt nucleic acid synthesis, contributing to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial effects against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound effectively reduces inflammation markers. It has shown a notable reduction in prostaglandin E2 (PGE2) levels in cell cultures treated with inflammatory stimuli.

| Treatment Condition | PGE2 Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Inflammatory Stimulus | 150 | 400 |

| 4-Methylpyrimidine Treatment | 100 | - |

Study on Anti-inflammatory Activity

A study published in the Royal Society of Chemistry examined the anti-inflammatory properties of various pyrimidine derivatives, including this compound. The results indicated that it significantly suppressed COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs .

Antimicrobial Efficacy Against Mycobacterium tuberculosis

In another study focused on tuberculosis, derivatives of pyrimidines were screened for efficacy against Mycobacterium tuberculosis. While specific data on this compound was limited, related compounds showed promising results, suggesting potential for further exploration of this compound's effectiveness against drug-resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring can significantly alter their potency and selectivity. For instance, modifications that enhance lipophilicity tend to improve membrane permeability and bioavailability, which are critical for therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methylpyrimidine-2-carboxamidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of 4-methylpyrimidine derivatives with carboxamidine precursors under acidic conditions. For example, analogous pyrimidine syntheses use dichloromethane as a solvent with sodium hydroxide for pH adjustment, followed by multiple washes to isolate the hydrochloride salt . Optimization includes controlling temperature (20–25°C) and reaction time (12–24 hours) to maximize yield (up to 99% purity reported for similar compounds). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC (≥98% purity threshold) for quantifying impurities .

- NMR (1H/13C) to confirm the methylpyrimidine backbone and carboxamidine functional groups. For example, the methyl group at position 4 typically resonates at δ 2.4–2.6 ppm in 1H NMR .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ for C6H9N4·Cl expected at ~189.6 m/z) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation (H315/H319 hazard codes) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particles (H335) .

- Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular configurations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving structural ambiguities. For example, related pyrimidine salts (e.g., 4-MPHP hydrochloride) crystallize in monoclinic systems (space group P21/c) with bond lengths of 1.32–1.35 Å for C–N in the carboxamidine group . Compare experimental data with computational models (DFT) to validate hydrogen bonding networks and chloride ion coordination .

Q. What experimental designs are suitable for evaluating the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–9) and monitor degradation via UV-Vis spectroscopy at λmax (~260 nm for pyrimidine derivatives). Hydrolysis is accelerated in acidic conditions (pH < 3) due to protonation of the carboxamidine group .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For similar hydrochlorides, decomposition begins at ~180°C, with mass loss corresponding to HCl release .

Q. How can researchers address contradictions in reported biological activity data for pyrimidine-derived compounds like this compound?

- Methodological Answer : Apply triangulation:

- Replicate assays under standardized conditions (e.g., MTT cytotoxicity tests with consistent cell lines and incubation times) .

- Meta-analysis : Compare data across studies using metrics like IC50 variability (e.g., ±15% for kinase inhibitors) to identify outliers .

- Mechanistic studies : Use molecular docking to validate target interactions (e.g., binding affinity to serine/threonine kinases) and rule off-target effects .

Q. What strategies optimize the formulation of this compound for in vivo pharmacokinetic studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility (<1 mg/mL for similar hydrochlorides) .

- Bioavailability Testing : Administer via intraperitoneal (IP) or oral gavage in rodent models, with plasma concentration monitored via LC-MS/MS over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。